Cas no 7091-49-8 (1H-Purin-6-amine,1-(phenylmethyl)-)

1H-Purin-6-amine,1-(phenylmethyl)- structure
7091-49-8 structure
Product Name:1H-Purin-6-amine,1-(phenylmethyl)-
CAS No:7091-49-8
MF:C12H11N5
MW:225.249241113663
CID:567544
PubChem ID:135467061
Update Time:2025-04-19

1H-Purin-6-amine,1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purin-6-amine,1-(phenylmethyl)-
    • 1-benzylpurin-6-amine
    • 1-(Phenylmethyl)-1H-purin-6-amine
    • 1-benzyl-6-aminopurine
    • 1H-Purin-6-amine, 1-(phenylmethyl)-
    • 7091-49-8
    • SCHEMBL3731609
    • DTXSID20221139
    • Inchi: 1S/C12H11N5/c13-11-10-12(15-7-14-10)16-8-17(11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
    • InChI Key: IVDANBKRXBTSRU-UHFFFAOYSA-N
    • SMILES: N1(C=NC2=C(C1=N)NC=N2)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.10163
  • Monoisotopic Mass: 225.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68.1Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 373.4°C at 760 mmHg
  • Flash Point: 179.6°C
  • Refractive Index: 1.738
  • PSA: 66.34
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